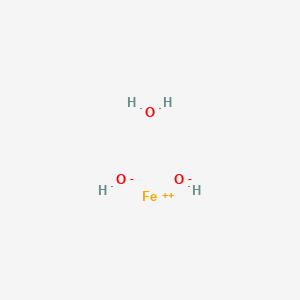
Iron(2+);dihydroxide;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron(2+);dihydroxide;hydrate, commonly known as iron(II) hydroxide, is an inorganic compound with the chemical formula Fe(OH)₂. It is also referred to as ferrous hydroxide. This compound is typically a white solid, but it can appear greenish due to oxidation when exposed to air. Iron(II) hydroxide is known for its role in various chemical and industrial processes due to its unique properties .
準備方法
Synthetic Routes and Reaction Conditions: Iron(II) hydroxide can be synthesized in the laboratory by reacting iron(II) salts, such as iron(II) sulfate or iron(II) chloride, with a strong base like sodium hydroxide. The reaction is as follows: [ \text{FeSO}_4 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + \text{Na}_2\text{SO}_4 ] [ \text{FeCl}_2 + 2 \text{NaOH} \rightarrow \text{Fe(OH)}_2 + 2 \text{NaCl} ] The resulting precipitate is iron(II) hydroxide .
Industrial Production Methods: Industrial production of iron(II) hydroxide often involves similar reactions but on a larger scale. The process may include additional steps to ensure the purity and stability of the compound, such as controlling the reaction environment to prevent oxidation .
化学反応の分析
Types of Reactions: Iron(II) hydroxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Oxidation: When exposed to air, iron(II) hydroxide readily oxidizes to form iron(III) hydroxide: [ 4 \text{Fe(OH)}_2 + \text{O}_2 \rightarrow 2 \text{Fe}_2\text{O}_3 \cdot \text{H}_2\text{O} + 2 \text{H}_2\text{O} ]
Reduction: Under anaerobic conditions, iron(II) hydroxide can be oxidized by the protons of water to form magnetite (iron(II,III) oxide) and molecular hydrogen: [ 3 \text{Fe(OH)}_2 \rightarrow \text{Fe}_3\text{O}_4 + \text{H}_2 + 2 \text{H}_2\text{O} ]
Substitution: Iron(II) ions can be substituted by iron(III) ions produced by its progressive oxidation .
Common Reagents and Conditions: Common reagents used in reactions with iron(II) hydroxide include strong bases like sodium hydroxide and oxidizing agents like oxygen. The conditions often involve controlling the pH and oxygen levels to achieve the desired reaction .
Major Products: The major products formed from these reactions include iron(III) hydroxide, magnetite, and various iron oxides .
科学的研究の応用
Iron(II) hydroxide has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a precursor in the synthesis of other iron compounds.
- Acts as a reducing agent in various chemical reactions .
Biology:
- Plays a role in the biogeochemical cycling of iron in natural environments.
- Used in studies related to microbial iron reduction .
Medicine:
- Investigated for its potential use in drug delivery systems.
- Studied for its role in iron metabolism and related disorders .
Industry:
- Utilized in water treatment processes to remove contaminants like arsenic, selenium, and phosphate.
- Used in the production of pigments and other materials .
作用機序
The mechanism by which iron(II) hydroxide exerts its effects involves its ability to undergo oxidation and reduction reactions. In biological systems, it can participate in electron transfer processes, influencing various metabolic pathways. The molecular targets and pathways involved include iron transport proteins and enzymes that facilitate redox reactions .
類似化合物との比較
- Iron(III) hydroxide (Fe(OH)₃)
- Iron(II) oxide (FeO)
- Iron(III) oxide (Fe₂O₃)
- Iron(II) hydride (FeH₂)
Comparison: Iron(II) hydroxide is unique due to its specific oxidation state and reactivity. Unlike iron(III) hydroxide, which is more stable and less reactive, iron(II) hydroxide readily undergoes oxidation. Compared to iron oxides, iron(II) hydroxide has different solubility and reactivity properties, making it suitable for specific applications in water treatment and chemical synthesis .
特性
CAS番号 |
205268-60-6 |
|---|---|
分子式 |
FeH4O3 |
分子量 |
107.88 g/mol |
IUPAC名 |
iron(2+);dihydroxide;hydrate |
InChI |
InChI=1S/Fe.3H2O/h;3*1H2/q+2;;;/p-2 |
InChIキー |
ZTEAHBPTRRHAEW-UHFFFAOYSA-L |
正規SMILES |
O.[OH-].[OH-].[Fe+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


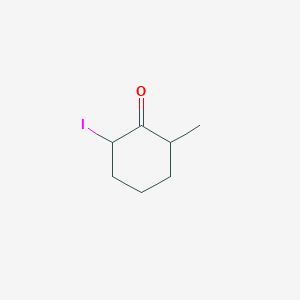
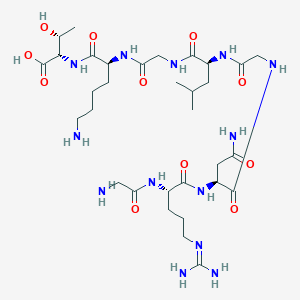
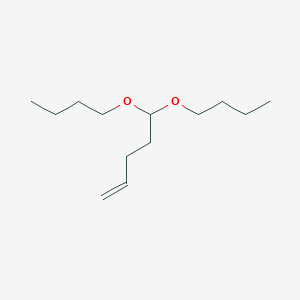
![1-Chloro-9-(methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)nonan-2-ol](/img/structure/B14245533.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)
![1,2,4-Triazolo[4,3-c]pyrimidin-5-amine, 7-chloro-3-(2-furanyl)-](/img/structure/B14245551.png)

![1-Octanol, 8-[4-(phenylmethoxy)phenoxy]-](/img/structure/B14245574.png)
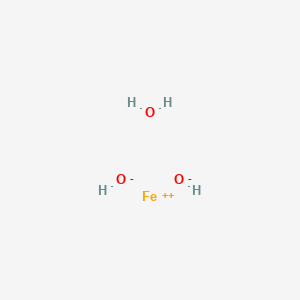
![4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one](/img/structure/B14245586.png)
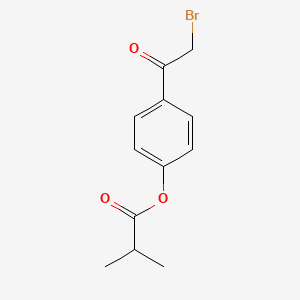

![(2R)-2-[4-(7-chloroquinolin-2-yl)oxyphenoxy]propanoic acid](/img/structure/B14245600.png)
![Methanone, [(2S,3S,4S)-1,4-dimethyl-3-phenyl-2-azetidinyl]phenyl-](/img/structure/B14245604.png)
